molecular formula C17H17Cl B1652988 3,3-Di(p-tolyl)allyl chloride CAS No. 167859-39-4

3,3-Di(p-tolyl)allyl chloride

Cat. No.: B1652988
CAS No.: 167859-39-4
M. Wt: 256.8 g/mol
InChI Key: SEZDDOARMGLFJJ-UHFFFAOYSA-N
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Description

3,3-Di(p-tolyl)allyl chloride is an organochloride compound featuring an allyl chloride backbone substituted with two para-tolyl (p-tolyl) groups at the 3-position. Its structure (Fig. 1) combines the reactivity of the allyl chloride moiety with the steric and electronic effects of the aromatic p-tolyl substituents. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry, where bulky substituents are required to modulate reactivity or steric environments .

Properties

CAS No.

167859-39-4

Molecular Formula

C17H17Cl

Molecular Weight

256.8 g/mol

IUPAC Name

1-[3-chloro-1-(4-methylphenyl)prop-1-enyl]-4-methylbenzene

InChI

InChI=1S/C17H17Cl/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3

InChI Key

SEZDDOARMGLFJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=CCCl)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=CCCl)C2=CC=C(C=C2)C

Origin of Product

United States

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

3,3-Di(p-tolyl)allyl chloride participates in palladium-catalyzed coupling reactions, leveraging its allyl chloride moiety as an electrophilic partner. Key findings include:

Suzuki-Miyaura Coupling

  • Reaction Conditions : Catalyzed by π-allylpalladium triflate complexes (e.g., 3B ) in THF/H₂O with K₃PO₄ as base.

  • Substrates : Couples with aryl/heteroaryl boronic acids (e.g., p-tolylboronic acid, 2-thienylboronic acid) at room temperature.

  • Performance : Achieves >90% conversion within 1 hour for electron-deficient heteroaryl chlorides .

  • Mechanism : Oxidative addition of allyl chloride to Pd(0) forms a π-allylpalladium intermediate, followed by transmetalation and reductive elimination .

Substrate (Boronic Acid)ProductYield (%)Conditions
p-Tolylboronic acidBiaryl912 mol% 3B , RT, 30 min
2-Thienylboronic acidHeterobiaryl892 mol% 3B , RT, 1 h

Amination and Enolate Arylation

  • Catalyst : Pd(allyl)(L)Cl complexes (e.g., 3A ) with bulky phosphine ligands (e.g., tBuBrettPhos).

  • Scope : Efficiently arylates ketone enolates (e.g., acetophenone) to form γ-aryl ketones in >95% conversion at 60°C .

Electrochemical Behavior and Radical Pathways

The chloride and p-tolyl substituents significantly alter redox properties and stability:

Electrocatalytic CO₂ Reduction

  • Catalyst : [Mo(η³-2-R-allyl)(α-diimine)(CO)₂Cl] complexes.

  • Effect of Substituents :

    • Cl⁻ Ligand : Promotes dimerization via nucleophilic attack at ambient temperature .

    • 2-methallyl vs. Allyl : 2-methallyl derivatives exhibit higher catalytic activity at lower reduction potentials (−1.34 V vs Fc/Fc⁺) .

  • Outcome : CO and formate generation is hindered by irreversible formation of tricarbonyl complexes .

Radical Chlorination

  • Mechanism : Homolytic cleavage of Cl–C bonds generates chlorine radicals, which add to allenes.

  • Regioselectivity : Bulky p-tolyl groups direct 2,3-dichlorination, forming vicinal dichlorides unless α-alkyl substituents enable competing H-abstraction .

Isomerization-Coupling Reactions

Under Pd catalysis, this compound undergoes isomerization to vinyl chloride intermediates, enabling γ-functionalization:

  • Reaction with Amines : Forms γ-keto phosphinates (e.g., 5a ) via enamine/imine intermediates .

  • Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), 120°C, 13 h.

  • Yield : >99% for γ-keto phosphinate when using 2 equivalents of amine .

Substrate (Amine)ProductYield (%)
Aniline5a >99

Comparative Reactivity Insights

  • Steric Effects : Bulky p-tolyl groups retard dimerization in electrochemical settings but stabilize Pd intermediates in cross-couplings .

  • Electronic Effects : Strong π-donor Cl⁻ ligands lower reduction potentials, enhancing catalytic activity .

Thermochemical Data

  • Proton Affinity : Allyl chloride derivatives exhibit ΔrH° ≈ 1571–1590 kJ/mol for gas-phase protonation .

  • Impact of p-Tolyl Groups : Increased steric bulk likely raises activation barriers compared to unsubstituted allyl chlorides .

Comparison with Similar Compounds

Comparison with Similar Allyl Chloride Derivatives

Structural and Physical Properties

The table below compares 3,3-Di(p-tolyl)allyl chloride with other allyl chlorides, emphasizing structural and physical differences:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Organic Solvents) Key Applications
This compound C₁₇H₁₇Cl 268.8 ~300 (estimated) High (CH₂Cl₂, THF) Polymer synthesis, catalysis
Allyl chloride C₃H₅Cl 76.5 45 High (CH₂Cl₂, ethers) Epoxy resins, pharmaceuticals
Cinnamyl chloride C₉H₇Cl 152.6 175–180 Moderate (CHCl₃, toluene) Fragrance intermediates
3-Chloropropionyl chloride C₃H₄Cl₂O 142.9 110–115 High (CH₂Cl₂, ethers) Acylating agent

Key Observations :

  • Steric Effects : The p-tolyl groups in this compound significantly increase molecular weight and steric hindrance compared to simpler allyl chlorides. This reduces its reactivity in nucleophilic substitutions but enhances selectivity in catalytic reactions .
  • Boiling Point : The high boiling point of this compound reflects its larger size and lower volatility.
Nucleophilic Substitution
  • Allyl chloride : Undergoes rapid SN2 reactions due to its small size and accessible chloride leaving group. Widely used in epichlorohydrin production .
  • This compound : Steric hindrance from p-tolyl groups slows SN2 pathways, favoring oxidative addition with transition metals (e.g., Pd, Rh) in cross-coupling reactions .
Oxidative Addition
  • Cinnamyl chloride : Forms π-allyl metal complexes in Rh-catalyzed hydrosilylation, yielding mixtures of regioisomers .
  • This compound : Bulky substituents stabilize metal-allyl intermediates, enabling selective formation of single products in catalytic cycles .

Research Findings and Industrial Relevance

  • Catalysis : this compound’s steric bulk improves regioselectivity in Pd-catalyzed allylic alkylation, outperforming cinnamyl chloride derivatives .
  • Polymer Chemistry : Used to synthesize heat-resistant polyimides, leveraging the thermal stability of p-tolyl groups .
  • Market Trends : Demand for specialized allyl chlorides is rising in Asia, driven by polymer and pharmaceutical sectors .

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